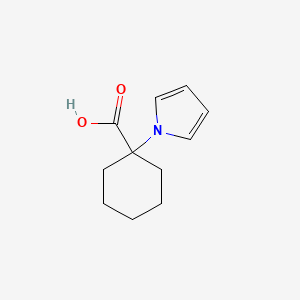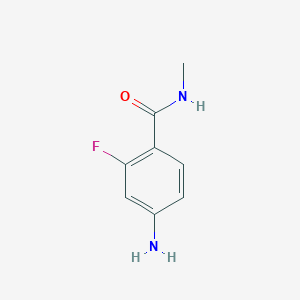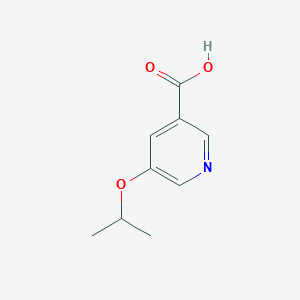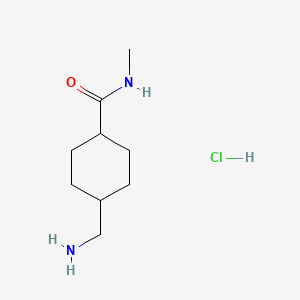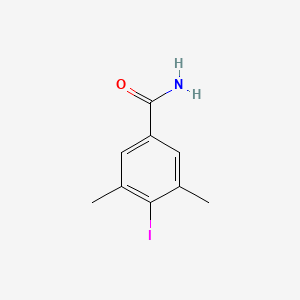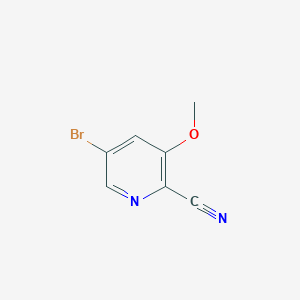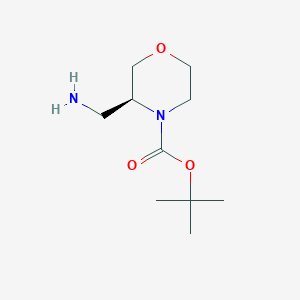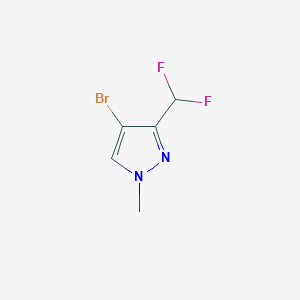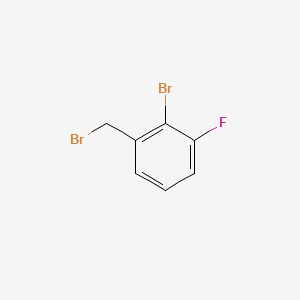
2-Bromo-6-chloro-3-methylphenylboronic acid
Vue d'ensemble
Description
“2-Bromo-6-chloro-3-methylphenylboronic acid” is a chemical compound with the linear formula C7H7BBrClO3 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloro-3-methylphenylboronic acid” is represented by the formula C7H7BBrClO3 . The molecular weight of this compound is 331.44 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-chloro-3-methylphenylboronic acid” include a molecular weight of 331.44 . The compound has a storage temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling
2-Bromo-6-chloro-3-methylphenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl compounds. This method is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Organic Synthesis Building Blocks
The compound serves as a building block in organic synthesis, particularly in the construction of aromatic compounds with specific halogen substitutions . Its unique halogen arrangement makes it suitable for creating derivatives that can serve as intermediates in the synthesis of more complex molecules, including those with potential medicinal properties.
Material Science
In material science, 2-Bromo-6-chloro-3-methylphenylboronic acid can be used to modify the surface properties of various materials . By attaching this compound to polymers or other surfaces, researchers can impart specific chemical functionalities that are useful in developing advanced materials with desired properties such as hydrophobicity, reactivity, or stability.
Catalysis
This boronic acid derivative can act as a ligand in catalytic systems . It can coordinate to metals, thereby altering the electronic and steric environment around the metal center. This modification can lead to enhanced catalytic activity or selectivity in various chemical reactions, including oxidation, reduction, and polymerization processes.
Sensor Development
The boronic acid moiety is known for its ability to bind with diols and other polyols, which makes it useful in the development of chemical sensors . Sensors incorporating 2-Bromo-6-chloro-3-methylphenylboronic acid could be designed to detect sugars or other substances that contain diol groups, with applications in medical diagnostics and environmental monitoring.
Drug Discovery
Due to its structural features, this compound can be utilized in the discovery and development of new drugs . It can be incorporated into small-molecule libraries that are screened against various biological targets. Its bromo and chloro substituents offer points of diversity, allowing for the generation of a wide range of analogs with potential biological activity.
Research and Development (R&D)
As a research chemical, 2-Bromo-6-chloro-3-methylphenylboronic acid is primarily used in R&D settings for experimental and developmental purposes . It is not intended for medicinal, household, or other uses, but rather for exploring new chemical reactions, studying reaction mechanisms, and developing new synthetic methodologies.
Environmental Chemistry
This boronic acid derivative can be explored for its role in environmental chemistry, particularly in the degradation or transformation of organic pollutants . Its reactivity with various organic compounds could be harnessed to develop new methods for the remediation of contaminated sites or the treatment of waste streams.
Safety and Hazards
Mécanisme D'action
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-methylphenylboronic acid. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
(2-bromo-6-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFBBSYYMTENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



